![molecular formula C14H20N2O B2683696 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol CAS No. 941507-35-3](/img/structure/B2683696.png)
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol
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Overview
Description
“2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol” is a chemical compound that belongs to the benzimidazole class . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . This allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a bicyclic molecule composed of a benzene ring and an imidazole ring . The specific molecular structure of “2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol” is not explicitly mentioned in the available literature.Scientific Research Applications
Palladium-Catalyzed Synthesis
A novel approach to synthesizing functionalized benzimidazopyrimidinones involves a palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process. This method starts from 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, yielding alkyl 2-(2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)acetates under specific conditions, showcasing the synthetic utility of benzimidazole derivatives in constructing complex molecular architectures (Mancuso et al., 2017).
Metal Complex Synthesis and Enzymatic Inhibition
Benzimidazole derivatives have been synthesized and complexed with transition metals, demonstrating potential antioxidant and enzymatic inhibition activities. These studies highlight the versatility of benzimidazole derivatives in forming metal complexes with significant biological activities (Taj et al., 2020).
Antitumor Activity
Benzimidazole derivatives, including N,N-donor benzimidazole methyl ester complexes with Pd(II) and Pt(II), have been synthesized and evaluated for antitumor properties. The structures and potential antitumor efficacy of these compounds were investigated, illustrating the role of benzimidazole derivatives in the development of new anticancer agents (Abdel-Ghani & Mansour, 2012).
Green Chemistry Approaches
Research also focuses on green chemistry approaches to synthesize benzimidazole derivatives, such as the microwave-induced rapid synthesis of 1,3-dihydrobenzimidazol-2-ones using a tetrabutylammonium bromide–ethanol system. This method represents an environmentally friendly alternative for producing benzimidazol-2-ones, a class of heterocycles with broad biological activities (Aghapoor et al., 2018).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been studied for their interactions with various biological targets . For instance, some N-benzimidazol-2yl substituted benzamide analogues have been found to act as allosteric activators of human glucokinase .
Mode of Action
It’s worth noting that benzimidazole derivatives have been shown to interact with their targets in a variety of ways . For example, certain benzimidazole derivatives have been found to increase the catalytic action of glucokinase .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biochemical processes . For instance, some benzimidazole compounds have been found to exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .
Result of Action
Benzimidazole derivatives have been associated with a variety of biological effects . For example, certain benzimidazole compounds have been found to exhibit significant anticancer activity .
Action Environment
It’s worth noting that the properties of benzimidazole derivatives can be influenced by factors such as solvent polarity .
properties
IUPAC Name |
2-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJVAJONWNHKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol |
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